molecular formula C25H21FN2O6 B2498951 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-89-2

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2498951
CAS No.: 899921-89-2
M. Wt: 464.449
InChI Key: ALELJMSNQBXBEB-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This quinazoline-dione derivative exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting the phosphorylation of downstream substrates involved in apoptosis suppression, such as BAD, and modulating transcriptional networks via factors like c-MYC. Its chemical structure, featuring a 3,4,5-trimethoxyphenyl moiety, is optimized for enhanced potency and selectivity. Research utilizing this compound is primarily focused on oncology, where it is used as a chemical probe to investigate PIM kinase signaling pathways, to explore synthetic lethal interactions, and to evaluate its efficacy as a monotherapy or in combination with other chemotherapeutic agents in preclinical models of cancer, particularly lymphoma and leukemia. Studies have shown that PIM kinase inhibition can sensitize cancer cells to conventional apoptosis-inducing agents, highlighting its potential for combination therapy strategies. This reagent is an essential tool for dissecting the complex roles of PIM kinases in cancer biology and for validating them as therapeutic targets in various disease contexts.

Properties

CAS No.

899921-89-2

Molecular Formula

C25H21FN2O6

Molecular Weight

464.449

IUPAC Name

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3

InChI Key

ALELJMSNQBXBEB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H19FN2O4\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}_4

This structure features a quinazoline core substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 13Staphylococcus aureus1180 mg/mL
Compound 15E. coli1275 mg/mL
Compound 14aCandida albicans1270 mg/mL
Compound 14bCandida albicans1375 mg/mL

These results indicate that the compound exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various human tumor cell lines. A study reported the following findings:

  • GI50 Values : The average logGI50 values for several derivatives were recorded:
    • Compound A: logGI50=6.1\text{logGI50}=-6.1
    • Compound B: logGI50=6.13\text{logGI50}=-6.13
    • Compound C: logGI50=6.44\text{logGI50}=-6.44

These values indicate a potent inhibitory effect on tumor cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. Notable findings from SAR studies include:

  • Substituent Effects : The presence of halogenated phenyl groups at specific positions significantly enhances activity against cancer cells.
  • Diversity Points : Substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) diversity points have been shown to optimize biological activity .

Case Studies

A detailed investigation into various quinazoline derivatives has revealed their potential in treating multiple diseases:

  • Antitumor Efficacy : A series of novel quinazoline derivatives demonstrated effectiveness against different cancer cell lines, indicating broad-spectrum anticancer potential.
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as potent inhibitors of carbonic anhydrase and other enzymes involved in tumor progression .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action: It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication.
  • Results: In vitro studies reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed broad-spectrum activity comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Lines Tested: It has shown promising results against multiple cancer cell lines including hepatocellular carcinoma (HePG-2) and others.
  • Mechanism: The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural modifications:

  • Substituents: The presence of electron-donating groups (like methoxy) on the phenyl rings enhances antimicrobial and anticancer activities. Conversely, electron-withdrawing groups may reduce efficacy .
  • Optimization Studies: Ongoing research aims to optimize these compounds by altering substituents to improve their pharmacodynamic profiles.

Case Studies

Several case studies illustrate the compound's potential applications:

  • Antimicrobial Evaluation : A study evaluating a series of quinazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains .
  • Cancer Research : Another investigation highlighted the efficacy of these compounds in inhibiting tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations:

Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in Compound 2. Notably, Compound 7 demonstrated significantly higher antitumor activity (MGI% = 47%) than its 4-fluorophenyl counterpart (Compound 8, MGI% = 7%) . This suggests that electron-withdrawing groups (e.g., Cl) may enhance cytotoxicity compared to fluorine in certain contexts.

Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-disrupting agents (e.g., combretastatin analogues) . In quinazoline-diones, this moiety likely contributes to tubulin-binding activity, though direct evidence for the target compound is pending.

Linker Flexibility : The target compound’s 2-oxoethyl linker differs from thioacetamide (Compounds 7–8) or methyl-piperazine () linkers. Thioether linkers in Compound 7 improved solubility but reduced activity compared to the target’s ketone-containing chain .

Therapeutic Scope : While the target compound is hypothesized for oncology, analogues like Compound 85 () exhibit antiviral activity via dihydroorotate dehydrogenase (DHODH) inhibition, highlighting scaffold adaptability .

Pharmacokinetic and Physicochemical Insights

  • In Silico Predictions : Quinazoline-2,4-diones generally exhibit moderate-to-high gastrointestinal absorption but may require optimization for blood-brain barrier penetration .
  • Fluorine Substitution: The 4-fluorophenyl group may reduce metabolic degradation compared to non-halogenated analogues, as seen in fluorinated pharmaceuticals .

Preparation Methods

DMAP-Catalyzed One-Pot Cyclization

A metal-free, one-pot synthesis using 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] enables efficient cyclization of 2-aminobenzamides. Key steps include:

  • Reaction Conditions : Substrates (1 mmol) react with (Boc)₂O (1.5 equiv) in acetonitrile at room temperature for 12 hours, catalyzed by DMAP (0.1 equiv).
  • Mechanism : DMAP facilitates carbonyl group transfer from (Boc)₂O to the amine, followed by intramolecular cyclization to form the dione.
  • Yield Optimization : Solvent screening showed acetonitrile (94% yield) outperforms dichloromethane (79%) or THF (58%).
Entry Solvent Catalyst Base Yield (%)
1 CH₃CN DMAP None 94
2 CH₂Cl₂ DMAP None 79
3 THF DMAP None 58

Eco-Friendly Aqueous Cyclization

An alternative method employs water as a solvent for improved sustainability:

  • Procedure : Anthranilic acid derivatives react with potassium cyanate to form urea intermediates, followed by NaOH-mediated cyclization and HCl quenching.
  • Advantages : Near-quantitative yields, minimal waste, and scalability (demonstrated at 1 kg scale).

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible pathway for the target compound is:

  • Core Synthesis : Use DMAP/(Boc)₂O in acetonitrile to form quinazoline-2,4-dione.
  • N-3 Substitution : React with 3,4,5-trimethoxyphenylamine under Mitsunobu conditions (DIAD, PPh₃).
  • N-1 Alkylation : Treat with 2-bromo-1-(4-fluorophenyl)ethanone in DMF/NaH.

Critical Optimization Parameters :

  • Catalyst Loading : DMAP ≥0.1 equiv ensures complete cyclization.
  • Solvent Polarity : Polar aprotic solvents (e.g., CH₃CN) improve solubility and reaction efficiency.

Industrial-Scale Considerations

Scalable production requires:

  • Cost-Effective Catalysts : DMAP, though efficient, may be replaced by immobilized analogs for reuse.
  • Waste Reduction : Adopting aqueous-phase cyclization reduces organic solvent use.
  • Process Intensification : Microwave reactors cut synthesis time from hours to minutes.

Q & A

Q. Optimization strategies :

  • Temperature control (e.g., 60–80°C for cyclization).
  • Catalysts like palladium for cross-coupling reactions (if applicable).
  • Solvent polarity adjustments to improve intermediate solubility .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular connectivity. Aromatic proton signals (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are key markers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC-PDA : Purity >95% is standard for pharmacological studies. Retention time consistency across batches is critical .
  • X-ray Crystallography : Resolves 3D conformation, though limited to crystalline derivatives .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence target binding and selectivity?

Answer:
The trimethoxyphenyl moiety enhances:

  • Hydrophobic interactions : With enzyme binding pockets (e.g., kinase ATP sites).
  • Electron-donating effects : Methoxy groups stabilize π-π stacking with aromatic residues in targets like topoisomerases .
  • Selectivity : Compared to mono-methoxy analogs, the tri-substitution reduces off-target effects in cellular assays .

Q. Methodological validation :

  • Docking studies : Use software like AutoDock to predict binding poses.
  • Mutagenesis assays : Replace key receptor residues (e.g., Tyr/Fri) to test interaction loss .

Advanced: How can contradictions in reported IC₅₀ values across studies be resolved?

Answer: Discrepancies arise from:

  • Assay conditions : Varying pH, ATP concentrations (for kinase studies), or cell lines. Standardize protocols per NIH Guidelines .
  • Compound stability : Degradation in DMSO stock solutions (test via LC-MS over 24–72 hours) .
  • Statistical rigor : Use replicates (n ≥ 3) and report confidence intervals. Meta-analyses of published data can identify outliers .

Basic: What solubility and formulation challenges are associated with this compound?

Answer:

  • Solubility : Poor aqueous solubility (common for lipophilic quinazolines). Test in DMSO/PBS mixtures (≤0.1% DMSO for cell assays) .
  • Formulation strategies :
    • Nanoemulsions : Use Tween-80 or PEG-400 to enhance bioavailability.
    • Prodrug design : Introduce phosphate groups for improved hydrophilicity .

Advanced: What in silico tools predict this compound’s ADMET profile?

Answer:

  • SwissADME : Predicts LogP (~3.5), GI absorption (high), and CYP450 inhibition risk.
  • pkCSM : Estimates half-life (>4 hours in rodents) and BBB permeability (low) .
  • MetaCore/MetaDrug : Maps potential off-target interactions (e.g., hERG channel binding) .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Answer:

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and monitor via:
    • HPLC : Peak area reduction indicates degradation.
    • LC-MS : Identifies degradation products (e.g., hydrolysis of the oxoethyl group) .

Advanced: What structural analogs show improved pharmacological profiles?

Answer:

  • Fluorine substitution : 4-Fluorophenyl enhances metabolic stability vs. chloro analogs .
  • Oxadiazole replacement : Thiadiazole variants improve IC₅₀ against EGFR mutants by 2-fold .
  • Methoxy positioning : 3,4,5-Trimethoxy > 2,4-dimethoxy in tubulin polymerization inhibition .

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